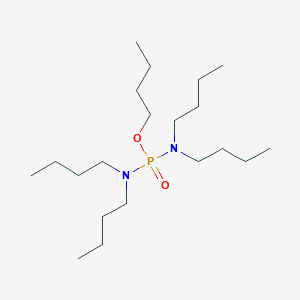
Butyl N,N,N',N'-tetrabutylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is an organic compound that belongs to the class of phosphorodiamidates It is characterized by the presence of butyl groups attached to the nitrogen atoms and a phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of butylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing.
Chemical Reactions Analysis
Types of Reactions
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.
Scientific Research Applications
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidate derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butyl N,N,N’,N’-tetrabutylphosphorodiamidate include other phosphorodiamidates with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:
- Ethyl N,N,N’,N’-tetraethylphosphorodiamidate
- Methyl N,N,N’,N’-tetramethylphosphorodiamidate
Uniqueness
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is unique due to the presence of butyl groups, which impart specific chemical properties and reactivity. The compound’s structure and functional groups make it suitable for various applications that may not be achievable with other phosphorodiamidates.
Properties
CAS No. |
40882-06-2 |
|---|---|
Molecular Formula |
C20H45N2O2P |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N-[butoxy-(dibutylamino)phosphoryl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C20H45N2O2P/c1-6-11-16-21(17-12-7-2)25(23,24-20-15-10-5)22(18-13-8-3)19-14-9-4/h6-20H2,1-5H3 |
InChI Key |
CLOWFQAFBUQSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















